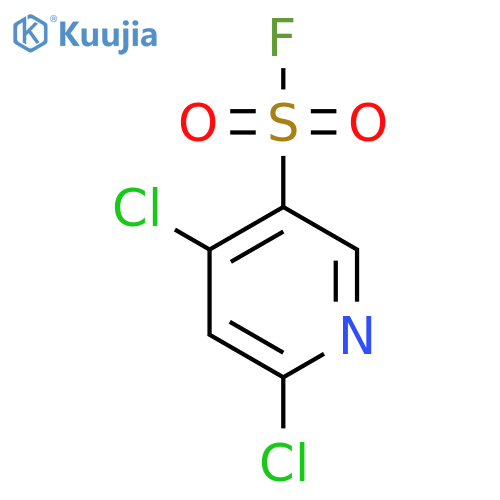Cas no 2137812-57-6 (4,6-Dichloropyridine-3-sulfonyl fluoride)

2137812-57-6 structure
商品名:4,6-Dichloropyridine-3-sulfonyl fluoride
4,6-Dichloropyridine-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 4,6-dichloropyridine-3-sulfonyl fluoride
- 3-Pyridinesulfonyl fluoride, 4,6-dichloro-
- EN300-727657
- 2137812-57-6
- 4,6-Dichloropyridine-3-sulfonyl fluoride
-
- インチ: 1S/C5H2Cl2FNO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H
- InChIKey: ZRGMTYXSSQWYEQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(N=CC=1S(=O)(=O)F)Cl
計算された属性
- せいみつぶんしりょう: 228.9167330g/mol
- どういたいしつりょう: 228.9167330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 55.4Ų
じっけんとくせい
- 密度みつど: 1.675±0.06 g/cm3(Predicted)
- ふってん: 295.2±40.0 °C(Predicted)
- 酸性度係数(pKa): -2.83±0.10(Predicted)
4,6-Dichloropyridine-3-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-727657-0.25g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 0.25g |
$1051.0 | 2023-05-30 | ||
| Enamine | EN300-727657-5.0g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 5g |
$3313.0 | 2023-05-30 | ||
| Enamine | EN300-727657-10.0g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 10g |
$4914.0 | 2023-05-30 | ||
| Enamine | EN300-727657-0.05g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 0.05g |
$959.0 | 2023-05-30 | ||
| Enamine | EN300-727657-1.0g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 1g |
$1142.0 | 2023-05-30 | ||
| Enamine | EN300-727657-0.5g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 0.5g |
$1097.0 | 2023-05-30 | ||
| Enamine | EN300-727657-2.5g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 2.5g |
$2240.0 | 2023-05-30 | ||
| Enamine | EN300-727657-0.1g |
4,6-dichloropyridine-3-sulfonyl fluoride |
2137812-57-6 | 0.1g |
$1005.0 | 2023-05-30 |
4,6-Dichloropyridine-3-sulfonyl fluoride 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
2137812-57-6 (4,6-Dichloropyridine-3-sulfonyl fluoride) 関連製品
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
